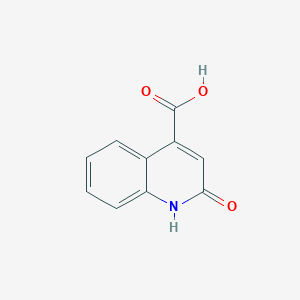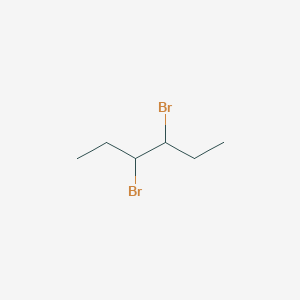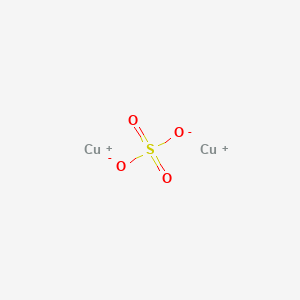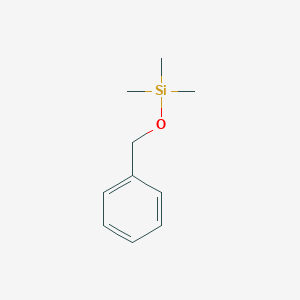![molecular formula C23H38OSi B106821 Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl- CAS No. 16729-20-7](/img/structure/B106821.png)
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-, also known as geranylgeranyltrimethylsilane (GGTMS), is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of isoprenoids, which are natural compounds that play essential roles in various biological processes.
Wissenschaftliche Forschungsanwendungen
Diamagnetic Susceptibility of Organo Silanes
- Study: "Untersuchungen über die diamagnetische Suszeptibilität einiger Organo (imino-oxy)silane" investigated the diamagnetic susceptibilities of certain organo silanes, including those with Si−O bonds (Goel, Singh, & Mehrotra, 1976).
Synthesis of α-Siloxy-α-Alkoxycarbonyl Amides
- Study: Research on the synthesis of α-siloxy-α-alkoxycarbonyl amides using carbamoylsilane and α-ketoesters highlighted the potential of silane compounds in organic synthesis (Li, Liu, & Chen, 2015).
Use in Forming Carboxamides
- Study: "An effective method for the synthesis of carboxamides" discussed using tetrakis(pyridin-2-yloxy)silane as a mild dehydrating reagent for forming various carboxamides (Tozawa, Yamane, & Mukaiyama, 2005).
Application in Electrochemistry
- Study: "Novel silane compounds as electrolyte solvents for Li-ion batteries" showed that certain silane compounds could be used as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating their potential in electrochemistry (Amine et al., 2006).
Chemisorption on Silica Surface
- Study: "Chemisorption of trimethylpseudohalo-silanes on the surface of silica" explored the chemisorption properties of trimethyl-substituted silanes on silica surfaces, which is significant in surface chemistry (Varvarin et al., 1986).
Hydrosilylation of Alkynes
- Study: "Hydrosilylation of Alkynes Mediated by N-Heterocyclic Carbene Platinum(0) Complexes" examined the catalytic properties of silanes in the hydrosilylation of alkynes, an important reaction in organic chemistry (Bo et al., 2006).
Polymerization and Material Science
- Study: "Anionic Ring-Opening Polymerization of Trimethylsiloxy-Substituted 1-Oxa-2,5-disilacyclopentanes" discussed the synthesis of polymers from silane compounds, showing their role in material science and polymer chemistry (Ziatdinov, Cai, & Weber, 2002).
Eigenschaften
CAS-Nummer |
16729-20-7 |
|---|---|
Produktname |
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl- |
Molekularformel |
C23H38OSi |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
[(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trienoxy]-trimethylsilane |
InChI |
InChI=1S/C23H38OSi/c1-19(11-9-12-20(2)16-18-24-25(6,7)8)14-15-22-21(3)13-10-17-23(22,4)5/h9,11-15H,10,16-18H2,1-8H3/b11-9+,19-14+,20-12+,22-15+ |
InChI-Schlüssel |
BRQULYFCMPMQFL-JYWHSYTOSA-N |
Isomerische SMILES |
CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO[Si](C)(C)C)(C)C |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO[Si](C)(C)C)(C)C |
Kanonische SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO[Si](C)(C)C)(C)C |
Synonyme |
3,7-Dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-1-[(trimethylsilyl)oxy]-3,5,7-nonatriene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)


![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)







